molecular formula C14H24N4O B3875104 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B3875104
M. Wt: 264.37 g/mol
InChI Key: JJOKZXGHVVSHBB-RVDMUPIBSA-N
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, a piperazine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves the condensation of cyclohex-3-en-1-ylmethylideneamine with 2-(4-methylpiperazin-1-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives at the piperazine ring.

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its combination of a cyclohexene ring, a piperazine ring, and an acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-17-7-9-18(10-8-17)12-14(19)16-15-11-13-5-3-2-4-6-13/h2-3,11,13H,4-10,12H2,1H3,(H,16,19)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOKZXGHVVSHBB-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C/C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

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